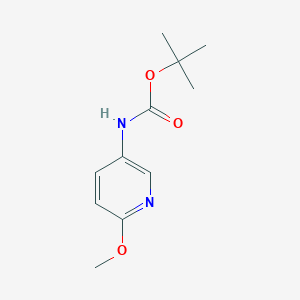

tert-Butyl (6-methoxypyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(6-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBSTIXIDDRDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376738 | |

| Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183741-80-2 | |

| Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (6-methoxypyridin-3-yl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and applications of tert-butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical research and development.

Core Chemical Properties

This compound, identified by CAS number 183741-80-2, is a pyridine derivative commonly utilized as a building block in the synthesis of complex bioactive molecules.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine of a methoxypyridine scaffold, making it a valuable reagent in multi-step organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 183741-80-2 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | - |

| Molecular Weight | 224.26 g/mol | - |

| Heavy Atom Count | 16 | |

| Appearance | Data not available in cited literature | - |

| Melting Point | Data not available in cited literature | - |

| Boiling Point | Data not available in cited literature | - |

| Solubility | Data not available in cited literature | - |

Table 2: Spectroscopic Data

| Type | Data | Reference |

|---|

| ¹H NMR | (400 MHz, DMSO-d₆) δ 9.29 (s, 1H), 8.19 (s, 1H), 7.76 (d, J = 7.4 Hz, 1H), 6.75 (d, J = 8.9 Hz, 1H), 3.79 (s, 3H), 1.46 (s, 9H) | |

Experimental Protocols: Synthesis

The primary synthetic route to this compound involves the N-protection of 6-methoxypyridin-3-amine (also known as 5-amino-2-methoxypyridine) using di-tert-butyl dicarbonate (Boc₂O). Several variations of this procedure exist, with differences in solvent and temperature conditions.

General Procedure for Boc-Protection:

-

Reactants:

-

6-methoxypyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

-

Methodology:

-

The starting material, 6-methoxypyridin-3-amine, is dissolved in a suitable organic solvent such as 1,4-dioxane or dichloromethane.[2][3]

-

Di-tert-butyl dicarbonate (typically 1.1 to 1.5 molar equivalents) is added to the solution.[2][3] In some procedures, a base like triethylamine is included, particularly when using dichloromethane as the solvent.

-

The reaction mixture is stirred for a designated period. Depending on the solvent, this can range from heating at 75°C or reflux for several hours in 1,4-dioxane to stirring overnight at room temperature in dichloromethane.[2][3]

-

Reaction progress is monitored by Thin-Layer Chromatography (TLC).[2]

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically diluted with a solvent like ethyl acetate or dichloromethane and washed with water.[3]

-

The organic phase is separated, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3] Further purification can be performed if necessary.

-

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate for introducing a substituted pyridine ring into larger, more complex molecules. Its utility is demonstrated in the synthesis of various kinase inhibitors, which are a major focus in modern oncology and immunology research.

-

Checkpoint Kinase 1 (ChK1) Inhibitors: This compound has been utilized in the synthesis of novel 1,7-diazacarbazole analogues developed as inhibitors of ChK1, a key protein in DNA damage response.[3]

-

PI3K Inhibitors: It is a precursor in the development of thienopyrimidine-based inhibitors of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cell growth, proliferation, and survival.

-

ENPP-1 Inhibitors: The compound is also a documented intermediate in the synthesis of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1) inhibitors, which have therapeutic potential in areas such as immuno-oncology.[2]

References

Synthesis of tert-Butyl (6-methoxypyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical research and development. The document provides a comprehensive overview of the reaction, including a detailed experimental protocol, data presentation in a tabular format, and visualizations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the protection of the amino group of 6-methoxypyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis, particularly in the preparation of intermediates for active pharmaceutical ingredients. The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, leading to the formation of the corresponding carbamate. A base is typically employed to neutralize the acidic byproduct and drive the reaction to completion.

Caption: General synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| 6-methoxypyridin-3-amine | C₆H₈N₂O | 124.14 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Deionized Water | H₂O | 18.02 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Brine (Saturated NaCl solution) | NaCl/H₂O | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methoxypyridin-3-amine (1.0 eq).

-

Dissolution: Dissolve the starting material in a mixture of tetrahydrofuran (THF) and water (1:1 ratio).

-

Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is well suspended.

-

Addition of Boc Anhydride: To the stirring suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |

| Starting Material | 6-methoxypyridin-3-amine |

| Molar Equivalents (vs. amine) | 1.0 |

| Reagents | |

| Di-tert-butyl dicarbonate | 1.1 eq |

| Sodium Bicarbonate | 2.0 eq |

| Solvents | |

| Tetrahydrofuran/Water | 1:1 |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Product | This compound |

| Yield | Typically >90% |

| Purification | Column Chromatography |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

Unraveling the Enigma of CAS Number 945615-59-8: A Technical Dead End

Despite extensive database searches and inquiries, the chemical identity and associated properties of the compound designated by CAS number 945615-59-8 remain elusive. This lack of public information prevents the creation of an in-depth technical guide as requested.

Efforts to retrieve physicochemical, pharmacological, and toxicological data, as well as experimental protocols related to CAS number 945615-59-8, have been unsuccessful. Standard chemical databases and scientific literature searches have yielded no specific information for this identifier.

This situation suggests several possibilities:

-

The CAS number may be incorrect or outdated. Typographical errors in the number are a common source of such issues.

-

The compound is proprietary and its structure and data are not publicly disclosed. Companies may assign internal identifiers or have CAS numbers for compounds that are in early-stage, confidential development.

-

The CAS number is very new, and information has not yet been disseminated into public databases.

Without a verifiable chemical name, molecular structure, or any associated scientific literature, it is impossible to fulfill the request for a detailed technical guide. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are entirely dependent on the availability of this foundational information.

Researchers, scientists, and drug development professionals seeking information on a chemical compound are advised to first verify the correctness of the CAS number. If the number is confirmed to be accurate and yet no information is publicly available, it is likely that the compound is part of a confidential research and development program. In such cases, information would only be accessible through direct contact with the originating entity, provided they are willing to disclose it.

We recommend that the user re-verify the CAS number and, if possible, provide an alternative identifier such as a chemical name, IUPAC name, or SMILES string to enable a successful search and the subsequent generation of the requested technical documentation.

An In-depth Technical Guide on the Solubility of tert-Butyl (6-methoxypyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tert-Butyl (6-methoxypyridin-3-yl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong qualitative assessment based on the properties of structurally similar molecules and outlines comprehensive experimental protocols for determining precise solubility values.

Qualitative Solubility Profile

Based on the general characteristics of carbamates and pyridinyl compounds, this compound is anticipated to exhibit solubility in a range of organic solvents. Compounds with similar functional groups, such as tert-butyl carbamate, are known to be soluble in polar organic solvents like methylene chloride, chloroform, and alcohols, with slight solubility in less polar solvents such as petroleum ether and water.[1] The presence of the methoxypyridine ring and the tert-butyl carbamate group suggests that this compound will likely follow a similar pattern.

Expected Solubility Trends:

-

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF, THF) and chlorinated solvents (e.g., Dichloromethane, Chloroform).

-

Moderate Solubility: Alcohols (e.g., Methanol, Ethanol).

-

Low to Insoluble: Non-polar solvents (e.g., Hexane, Toluene) and water.

Quantitative Solubility Data

| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 25 | Data not available | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 25 | Data not available | Data not available |

| Chloroform | CHCl₃ | 25 | Data not available | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 25 | Data not available | Data not available |

| Methanol | CH₃OH | 25 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 25 | Data not available | Data not available |

| Acetonitrile | C₂H₃N | 25 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 25 | Data not available | Data not available |

| Toluene | C₇H₈ | 25 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 25 | Data not available | Data not available |

| Water | H₂O | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To generate the quantitative data for the table above, the following standardized experimental protocols can be employed.

This method provides a rapid, qualitative or semi-quantitative assessment of solubility.

Materials:

-

This compound

-

Selection of solvents

-

Small vials or test tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Weigh a small, precise amount (e.g., 1-5 mg) of this compound and place it into a vial.

-

Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is soluble at that concentration.

-

If the solid has not completely dissolved, continue to add measured volumes of the solvent, vortexing after each addition, until the solid is fully dissolved.[2]

This is a highly accurate method for determining the thermodynamic equilibrium solubility.

Materials:

-

This compound

-

Selection of solvents

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe and syringe filters (e.g., 0.22 µm)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. Ensure there is visible undissolved solid.

-

Equilibration: Seal the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Sample Collection: After the equilibration period, let the vial stand to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration into the linear range of your analytical method. Quantify the concentration of the compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.[2]

-

Calculation: Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Visualizations

The following diagram illustrates the experimental workflow for the shake-flask method to determine thermodynamic solubility.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

References

In-Depth Technical Guide: Structural Analysis of (6-methoxypyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed structural and analytical overview of (6-methoxypyridin-3-yl)carbamate and its common synthetic precursor, tert-butyl (6-methoxypyridin-3-yl)carbamate. The core structure, (6-methoxypyridin-3-yl)carbamate, is a key heterocyclic motif of significant interest in medicinal chemistry. Its derivatives are integral to the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. This document outlines the physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via a protected intermediate, and its relevance in contemporary drug discovery, with a focus on its potential application in the development of PI3K inhibitors. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Core Compound Structure and Properties

The foundational molecule, (6-methoxypyridin-3-yl)carbamate, consists of a pyridine ring substituted with a methoxy group at the 6-position and a carbamate group at the 3-position. The carbamate functionality, with its unique electronic and hydrogen-bonding capabilities, makes it a valuable pharmacophore. Due to its synthetic utility, it is most commonly handled in its tert-butoxycarbonyl (Boc)-protected form, this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 183741-80-2 |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Appearance | Off-white solid |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the structure and purity of the target compound.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.29 | s | 1H | NH (carbamate) |

| 8.19 | s | 1H | Pyridine C2-H |

| 7.76 | d, J = 7.4 Hz | 1H | Pyridine C4-H |

| 6.75 | d, J = 8.9 Hz | 1H | Pyridine C5-H |

| 3.79 | s | 3H | OCH₃ |

| 1.46 | s | 9H | C(CH₃)₃ (Boc) |

| Solvent: DMSO-d₆, Frequency: 400 MHz |

Table 3: Predicted and Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | Pyridine C6-O |

| ~153 | C=O (carbamate) |

| ~145 | Pyridine C2 |

| ~140 | Pyridine C4 |

| ~125 | Pyridine C3 |

| ~110 | Pyridine C5 |

| ~80 | C (CH₃)₃ (Boc) |

| ~53 | OC H₃ |

| ~28 | C(C H₃)₃ (Boc) |

| Note: These are representative chemical shifts based on analogous Boc-protected aminopyridines and may vary slightly in experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Representative Infrared (IR) Absorption Frequencies

| Frequency (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H | Stretching |

| ~2980 | C-H (aliphatic) | Stretching |

| ~1710 | C=O (carbamate) | Stretching |

| ~1600, ~1480 | C=C, C=N (pyridine) | Stretching |

| ~1250 | C-O (carbamate) | Stretching |

| ~1160 | C-O (methoxy) | Stretching |

| Note: These are characteristic frequencies for N-H carbamates and may shift based on the physical state (solid/liquid) and intermolecular interactions.[1][2] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 225.12 |

| [M+Na]⁺ | 247.10 |

| [M-C₄H₉]⁺ (loss of tert-butyl) | 169.06 |

| Note: Fragmentation of the Boc group (m/z 57) is a characteristic feature in the mass spectrum of Boc-protected amines.[3] |

Experimental Protocols

The synthesis of (6-methoxypyridin-3-yl)carbamate is typically achieved through the deprotection of its Boc-protected precursor. The following section details a representative protocol for the synthesis of this compound.

Synthesis of this compound

This procedure involves the reaction of 5-amino-2-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

5-amino-2-methoxypyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 5-amino-2-methoxypyridine (1.0 eq) in the chosen solvent (e.g., DCM).

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield this compound as an off-white solid.

Synthesis workflow for this compound.

Deprotection to (6-methoxypyridin-3-yl)carbamate

The Boc group is readily removed under acidic conditions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA (typically 20-50% v/v) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected amine. The resulting (6-methoxypyridin-3-yl)amine can then be used in subsequent reactions. The carbamate itself can be generated in situ for further reactions.

Relevance in Drug Discovery and Development

The (6-methoxypyridin-3-yl)carbamate scaffold is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The dysregulation of the Phosphoinositide 3-kinase (PI3K) signaling pathway is a common event in many human cancers, making PI3K a prime target for drug development.[4][5]

The structure of (6-methoxypyridin-3-yl)carbamate provides a versatile platform for creating molecules that can bind to the ATP-binding pocket of PI3K. The pyridine ring can engage in key hydrogen bonding interactions with the hinge region of the kinase, while the methoxy and carbamate groups can be modified to optimize potency, selectivity, and pharmacokinetic properties.[6]

Simplified PI3K signaling pathway and the role of inhibitors.

The synthesis of potent and selective PI3K inhibitors often involves the coupling of a heterocyclic core, such as the one described herein, with other fragments that occupy different regions of the kinase active site. The use of the Boc-protected intermediate allows for controlled, stepwise synthesis of these complex molecules. The development of inhibitors based on the (6-methoxypyridin-3-yl)carbamate scaffold represents a promising strategy for targeting cancers with aberrant PI3K signaling.

References

Unraveling the Role of tert-Butyl (6-methoxypyridin-3-yl)carbamate: A Synthetic Intermediate in Drug Discovery

Researchers, scientists, and drug development professionals will find in this technical guide a comprehensive overview of tert-Butyl (6-methoxypyridin-3-yl)carbamate. While a specific, direct mechanism of action for this compound is not documented in publicly available research, its critical role as a versatile building block in the synthesis of complex, biologically active molecules is well-established. This guide will focus on its function as a key synthetic intermediate and the broader mechanistic context of the carbamate functional group.

Initial investigations into the direct biological activity and specific mechanism of action of this compound (CAS No. 183741-80-2) have not yielded specific data.[1][2] The available scientific literature and chemical databases primarily classify this compound as a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its utility lies in the strategic introduction of a protected amine on a methoxypyridine scaffold, a common structural motif in medicinal chemistry.

The Carbamate Moiety: A Privileged Scaffold in Drug Design

The carbamate group (-NHCOO-) is a recurring feature in a wide array of approved drugs and clinical candidates.[3][4] Its prevalence stems from its unique physicochemical properties. Carbamates are relatively stable to hydrolysis and can act as bioisosteres of amide or ester functionalities, often leading to improved pharmacokinetic profiles.[4] The tert-butoxycarbonyl (Boc) group, present in the title compound, is a widely used protecting group for amines in multi-step organic syntheses due to its stability under various reaction conditions and its facile removal under acidic conditions.[3]

The biological activities of molecules containing the carbamate group are diverse. For instance, some carbamates are known to act as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission.[5][6][7] This inhibitory action is achieved through the carbamylation of a serine residue in the active site of the enzyme, leading to its temporary inactivation.[5][6] Other carbamate-containing drugs have been developed as antiepileptics, antiviral agents, and for the treatment of neurodegenerative diseases.[3]

Synthetic Utility and Applications

The primary significance of this compound lies in its application as a precursor for more complex molecules with defined biological targets. It serves as a crucial building block in the synthesis of compounds targeting a range of receptors and enzymes. For example, derivatives of similar carbamate-protected piperidines are pivotal intermediates in the synthesis of orexin receptor antagonists and IRAK4 inhibitors.[8]

Below is a generalized workflow illustrating the use of such a protected intermediate in a drug discovery pipeline.

Figure 1. A generalized workflow illustrating the use of a protected amine intermediate, such as this compound, in the synthesis and evaluation of a new chemical entity.

While quantitative data on the direct biological activity of this compound is unavailable, the following table summarizes its key chemical properties.

| Property | Value | Reference |

| CAS Number | 183741-80-2 | [1] |

| Molecular Formula | C11H16N2O3 | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Purity (Typical) | >95% | [2] |

References

- 1. echemi.com [echemi.com]

- 2. tert-BUTYL 6-METHOXYPYRIDIN-3-YLCARBAMATE | 183741-80-2 | INDOFINE Chemical Company [indofinechemical.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery of tert-Butyl (6-methoxypyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and potential applications of tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical research and drug development. The document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and quantitative data to support its characterization. Furthermore, its role as a versatile building block in the synthesis of more complex bioactive molecules is discussed, highlighting its significance for professionals in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 183741-80-2) is a Boc-protected derivative of 6-methoxypyridin-3-amine. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The presence of the methoxypyridine scaffold makes this compound a valuable intermediate for the synthesis of a range of biologically active molecules. This guide serves as a comprehensive resource for researchers working with this compound.

Chemical Properties and Synthesis

The synthesis of this compound is typically achieved through the protection of the amino group of 6-methoxypyridin-3-amine with a Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a suitable base.

Synthesis Workflow

The logical flow for the synthesis of the target compound from its primary starting materials is outlined below.

Caption: Synthetic pathway from starting materials to this compound.

Experimental Protocols

Synthesis of 6-methoxypyridin-3-amine (Intermediate)

A mixture of 6-chloropyridin-3-amine and sodium methoxide in methanol is heated in a sealed tube. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of this compound (Final Product)

To a solution of 6-methoxypyridin-3-amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]

Data Presentation

| Compound | Starting Material(s) | Reagent(s) | Solvent(s) | Typical Yield (%) |

| 6-methoxypyridin-3-amine | 6-chloropyridin-3-amine, Sodium methoxide | - | Methanol | High |

| This compound | 6-methoxypyridin-3-amine | Di-tert-butyl dicarbonate, Triethylamine | DCM or THF | >90 |

Characterization Data

Accurate characterization of this compound is crucial for its use in further synthetic steps. Below are the expected analytical data based on the analysis of similar compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the methoxy group (singlet, ~3.9 ppm, 3H), and aromatic protons of the pyridine ring. The pyridine protons would appear as distinct multiplets in the aromatic region, with chemical shifts influenced by the substituents. A broad singlet for the NH proton of the carbamate would also be present. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the methoxy carbon (~53 ppm), and the carbons of the pyridine ring. The carbonyl carbon of the carbamate would appear around 153 ppm. |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ would be observed at m/z 225.12. Fragmentation patterns would likely show the loss of the tert-butyl group or isobutylene. |

| Appearance | White to off-white solid. |

Applications in Drug Discovery and Development

tert-Butyl carbamates are pivotal intermediates in the synthesis of pharmaceuticals due to the robust nature of the Boc protecting group.[2][4] this compound serves as a key building block for introducing the 6-methoxypyridin-3-yl moiety into more complex molecules. This structural motif is found in various compounds investigated for different therapeutic areas.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a precursor for further chemical transformations. The Boc-protected amine allows for selective reactions at other positions of the pyridine ring. Subsequent deprotection of the amine under acidic conditions unveils a nucleophilic site for further functionalization, such as amide bond formation or arylation reactions.

Logical Workflow in Drug Development

The following diagram illustrates the general workflow where a protected intermediate like this compound is utilized in a drug discovery pipeline.

Caption: General workflow illustrating the use of the title compound in drug development.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its straightforward synthesis and the stability of the Boc protecting group make it an important tool for medicinal chemists. This guide provides the essential technical information required for the effective utilization of this compound in a research and development setting.

References

An In-depth Technical Guide to tert-Butyl (6-methoxypyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-methoxypyridin-3-yl)carbamate, a notable intermediate in medicinal chemistry, holds significant importance in the synthesis of various biologically active compounds. Its structural features, particularly the presence of a Boc-protected amine on a methoxypyridine scaffold, make it a valuable building block for the development of novel therapeutics. The 6-methoxypyridin-3-amine core is a recognized pharmacophore, particularly in the design of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound.

Chemical Properties and Data

This compound is a solid compound at room temperature. The following table summarizes its key chemical identifiers and properties.

| Property | Value |

| CAS Number | 183741-80-2 |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Appearance | Off-white to white solid |

| Storage Conditions | 2-8°C, sealed in a dry environment |

Note: Detailed quantitative data such as melting point, specific NMR shifts, and precise yield under various conditions are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amino group of 6-methoxypyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis.

General Experimental Protocol: Boc Protection of 6-methoxypyridin-3-amine

Objective: To synthesize this compound by reacting 6-methoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

-

6-methoxypyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 6-methoxypyridin-3-amine in the chosen anhydrous solvent.

-

Add the base (e.g., triethylamine) to the solution. The amount is typically 1.1 to 1.5 equivalents relative to the starting amine.

-

Cool the reaction mixture in an ice bath (0°C).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: The specific quantities of reagents, solvent volumes, and reaction times should be optimized for the desired scale of the synthesis.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The Boc-protecting group allows for selective reactions at other positions of the molecule before its removal to reveal the free amine for further functionalization.

Role as an Intermediate in PI3K Inhibitor Synthesis

The 6-methoxypyridin-3-amine scaffold is a common feature in a number of potent and selective inhibitors of the PI3K signaling pathway. The synthesis of these inhibitors often involves the coupling of the deprotected 6-methoxypyridin-3-amine with other heterocyclic systems. The use of this compound provides a stable and readily available source of this crucial building block.

Visualizations

Synthetic Pathway and Application Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use as an intermediate in the synthesis of a hypothetical PI3K inhibitor.

Spectroscopic and Synthetic Overview of tert-Butyl (6-methoxypyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a summary of the available spectroscopic data and a general synthetic protocol for tert-butyl (6-methoxypyridin-3-yl)carbamate. Due to the absence of a comprehensive, publicly available dataset from a single source, this guide synthesizes information from various scientific literature and databases to offer a predictive and methodological framework for researchers working with this compound.

Spectroscopic Data

A complete, verified set of spectroscopic data for this compound is not currently available in a single, consolidated public source. The following tables are based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation for the functional groups present in the molecule. These values should be considered predictive and require experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~6.7 | d | 1H | Ar-H |

| ~6.5 | br s | 1H | N-H |

| 3.88 | s | 3H | O-CH₃ |

| 1.51 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C=O (carbamate) |

| ~153.0 | Ar-C |

| ~145.0 | Ar-C |

| ~138.0 | Ar-C |

| ~125.0 | Ar-C |

| ~110.0 | Ar-C |

| ~80.0 | O-C(CH₃)₃ |

| ~53.0 | O-CH₃ |

| ~28.0 | C(CH₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 | N-H Stretch |

| ~2980 | C-H Stretch (aliphatic) |

| ~1710 | C=O Stretch (carbamate) |

| ~1600, ~1480 | C=C Stretch (aromatic) |

| ~1250, ~1160 | C-O Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M]+ | Molecular Ion |

| [M-56]+ | Loss of isobutylene |

| [M-100]+ | Loss of Boc group |

Experimental Protocols

General Synthesis of this compound

The synthesis involves the reaction of 5-amino-2-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.

Reaction Scheme:

Materials:

-

5-amino-2-methoxypyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-amino-2-methoxypyridine (1.0 eq) in the chosen solvent (e.g., DCM), add the base (e.g., triethylamine, 1.2 eq).

-

Stir the solution at room temperature for 10-15 minutes.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of the target compound.

An In-depth Technical Guide to the Purity and Stability of tert-Butyl (6-methoxypyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of tert-Butyl (6-methoxypyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document details analytical methodologies for purity assessment, discusses the stability profile under various stress conditions, and provides exemplary experimental protocols.

Physicochemical Properties and Specifications

This compound is a white to off-white solid. Its chemical structure consists of a 6-methoxypyridine ring substituted with a tert-butyloxycarbonyl (Boc) protected amine group. This Boc protecting group is crucial for its use in multi-step syntheses, yet it is also the primary determinant of its stability.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₃ | N/A |

| Molecular Weight | 224.26 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 43-44 °C | [1] |

| Boiling Point | 376.3±32.0 °C (Predicted) | [1] |

| Purity (Typical) | ≥95% | N/A |

| Storage Conditions | Store in a cool, dry place. Inert atmosphere, 2-8°C. | [2][3] |

Purity Assessment: Analytical Methodologies

Ensuring the purity of this compound is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for regulatory compliance.[4] A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds and for detecting impurities.[5][6] A stability-indicating HPLC method can separate the main compound from its degradation products and synthesis-related impurities.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Recommended Conditions |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in initial mobile phase composition, filtered through a 0.45 µm filter. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[5]

Table 3: Typical GC-MS Parameters for Residual Solvent Analysis

| Parameter | Recommended Conditions |

| Column | Low-polarity capillary column (e.g., 5% phenyl polysiloxane) |

| Oven Program | Initial: 50 °C (2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

| Sample Preparation | 1 mg/mL in a suitable volatile solvent (e.g., methanol, dichloromethane). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR) without the need for a specific reference standard of the analyte.[5] The prominent singlet from the nine equivalent protons of the tert-butyl group around 1.4 ppm is a characteristic feature.

Table 4: Expected ¹H NMR Chemical Shifts in CDCl₃

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.5 | Singlet | 9H |

| -OCH₃ | ~3.9 | Singlet | 3H |

| Pyridine-H | ~6.7 - 8.0 | Multiplets | 3H |

| -NH- | Variable | Broad Singlet | 1H |

Stability Profile

The stability of this compound is primarily governed by the lability of the Boc protecting group. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9]

Degradation Pathways

The primary degradation pathway involves the cleavage of the Boc group under acidic conditions. Other potential degradation routes include hydrolysis of the methoxy group under harsh conditions and oxidation or photolytic degradation of the pyridine ring.

Figure 1: Potential Degradation Pathways.

Summary of Stability under Stress Conditions

| Stress Condition | Stability | Expected Degradation Products |

| Acidic Hydrolysis | Labile | 6-Methoxypyridin-3-amine, Isobutylene, Carbon Dioxide |

| Basic Hydrolysis | Generally Stable | Minimal degradation expected under typical conditions. |

| Oxidative Stress | Potentially Labile | Oxidized pyridine species (e.g., N-oxides). |

| Thermal Stress | Potentially Labile | Degradation may occur at elevated temperatures, leading to Boc cleavage and potential ring degradation. |

| Photolytic Stress | Potentially Labile | Degradation may occur upon exposure to UV light, potentially leading to the formation of colored degradants. |

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and analysis of this compound, adapted from literature procedures for similar compounds.

Synthesis and Purification Workflow

Figure 2: General Synthesis and Purification Workflow.

Protocol for Synthesis:

-

Dissolve 6-methoxypyridin-3-amine in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

-

Add a base, for example, triethylamine or 4-(dimethylamino)pyridine (DMAP).

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

-

Perform an aqueous work-up, extracting the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Forced Degradation Study Workflow

Figure 3: Forced Degradation Study Workflow.

Protocol for Forced Degradation Study:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradants.

Conclusion

This technical guide summarizes the critical aspects of the purity and stability of this compound. A thorough understanding and implementation of the described analytical methods and stability studies are paramount for ensuring the quality and consistency of this important pharmaceutical intermediate. The inherent lability of the Boc-protecting group to acidic conditions is the primary stability concern that must be carefully managed during synthesis, purification, and storage. For routine quality control, a combination of HPLC for purity and impurity profiling, GC-MS for residual solvents, and NMR for structural confirmation is recommended.

References

- 1. echemi.com [echemi.com]

- 2. tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate | 864266-29-5 [sigmaaldrich.com]

- 3. tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 [sigmaaldrich.com]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. scispace.com [scispace.com]

- 8. longdom.org [longdom.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Methodological & Application

Application of tert-Butyl (6-methoxypyridin-3-yl)carbamate in Medicinal Chemistry: Synthesis of the Orexin-2 Receptor Antagonist EMPA

Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (6-methoxypyridin-3-yl)carbamate (CAS: 183741-80-2) is a pivotal building block in medicinal chemistry, primarily utilized as a protected precursor for 5-amino-2-methoxypyridine. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions at other positions of the molecule before its removal to unmask the reactive amine. This application note details its use in the synthesis of EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide) , a potent and selective antagonist of the orexin-2 receptor (OX2R). Orexin receptors are key regulators of the sleep-wake cycle, making OX2R antagonists a significant area of research for the treatment of insomnia and other sleep disorders.

Key Application: Intermediate for EMPA Synthesis

The primary role of this compound is to provide the 6-methoxypyridin-3-amine core structure required for the synthesis of EMPA. The Boc group ensures the amine remains unreactive during the initial synthetic steps and can be cleanly removed under acidic conditions to allow for subsequent functionalization.

Therapeutic Target: Orexin-2 Receptor (OX2R)

EMPA selectively targets the orexin-2 receptor, a G-protein-coupled receptor (GPCR) predominantly found in the brain. The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of arousal, wakefulness, and appetite. By antagonizing the OX2R, EMPA inhibits the wake-promoting signals of orexin peptides, thereby facilitating the onset and maintenance of sleep.

Quantitative Biological Data for EMPA

The biological activity of EMPA has been characterized in various in vitro assays. The data highlights its high affinity and selectivity for the human orexin-2 receptor (hOX2R).

| Parameter | Receptor | Value | Assay Type | Reference |

| IC₅₀ | hOX2R | 2.3 nM | Radioligand Binding Assay | [1] |

| hOX1R | 1900 nM | Radioligand Binding Assay | [1] | |

| hOX2R | 8.8 ± 1.7 nM | Orexin-A induced Ca²⁺ mobilization | [2][3] | |

| hOX2R | 7.9 ± 1.7 nM | Orexin-B induced Ca²⁺ mobilization | [2][3] | |

| Kᵢ | hOX2R | 1.10 ± 0.24 nM | [³H]EMPA Binding Assay | |

| hOX1R | 900.0 ± 67.0 nM | [³H]SB 674042 Binding Assay | ||

| Kₑ | hOX2R | 1.1 nM | [³H]EMPA Binding Assay | |

| pA₂ | hOX2R | 8.6 | Orexin-A evoked [³H]IP accumulation | [2] |

| hOX2R | 8.8 | Orexin-B evoked [³H]IP accumulation | [2] |

Experimental Protocols

The synthesis of EMPA from this compound involves a multi-step sequence. The following protocols are based on established chemical transformations for Boc-deprotection, sulfonamide formation, and N-alkylation.

Workflow for EMPA Synthesis

Caption: Synthetic workflow for EMPA from the starting carbamate.

Protocol 1: Deprotection of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a solution of hydrochloric acid in dioxane (e.g., 4M), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-amino-2-methoxypyridine. The product can be used in the next step without further purification if deemed sufficiently pure.

Protocol 2: Sulfonamide Formation

-

Reagent Preparation: Dissolve 5-amino-2-methoxypyridine (1.0 eq) in anhydrous pyridine, which acts as both solvent and base.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add o-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Carefully pour the reaction mixture into ice-water to precipitate the product.

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with water to remove pyridine hydrochloride.

-

Purification: The crude product, N-(6-methoxypyridin-3-yl)-2-methylbenzenesulfonamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 3: N-Alkylation to yield EMPA

-

Reagent Preparation: In a flask, dissolve the sulfonamide from Protocol 2 (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution.

-

Alkylation: Add the alkylating agent, N-(2-chloroacetyl)-N-ethyl-(pyridin-3-ylmethyl)amine (1.1 eq), to the suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude EMPA is then purified by flash column chromatography on silica gel to yield the final product.

Orexin Signaling Pathway

Orexin receptors (OX1R and OX2R) are G-protein-coupled receptors. Their activation by orexin-A or orexin-B initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. EMPA acts by blocking the binding of orexin peptides to OX2R, thus inhibiting this signaling cascade.

Caption: Orexin-2 receptor signaling pathway and the antagonistic action of EMPA.

References

- 1. EMPA | OX2 Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. Biochemical and behavioural characterization of EMPA, a novel high-affinity, selective antagonist for the OX2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2013169610A1 - Process for the preparation of an intermediate for an orexin receptor antagonist - Google Patents [patents.google.com]

Application Notes and Protocols for tert-Butyl (6-methoxypyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-Butyl (6-methoxypyridin-3-yl)carbamate as a versatile building block in medicinal chemistry and drug discovery. Detailed protocols for its use in key synthetic transformations are provided below, along with relevant data and visualizations to guide researchers in their synthetic endeavors.

Introduction

This compound is a key heterocyclic building block employed in the synthesis of a wide range of biologically active molecules. Its structure incorporates a pyridine ring, a common scaffold in many pharmaceuticals, substituted with a methoxy group and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential and site-selective modifications. This makes it a valuable synthon for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 183741-80-2 |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Applications in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of substituted aminopyridines, which are privileged structures in many kinase inhibitors. The 6-methoxy-3-aminopyridine core, accessible after deprotection, serves as a key pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.

One notable application is in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases.

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates downstream targets, including IRAK1, leading to the activation of TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines. Inhibition of IRAK4 can effectively block this inflammatory cascade.

Experimental Protocols

The following protocols describe common transformations involving this compound.

The removal of the Boc protecting group is a crucial first step to unmask the amine functionality for subsequent reactions. This is typically achieved under acidic conditions.

Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add the acidic reagent, for example, trifluoroacetic acid (TFA) (2-10 eq) dropwise at 0 °C. Alternatively, a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4 M) can be used.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully neutralize the reaction mixture with a base such as saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-amino-6-methoxypyridine.

Quantitative Data for Boc Deprotection:

| Acidic Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1-2 | >95 |

| 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | RT | 2-4 | >95 |

The pyridine ring of the deprotected 3-amino-6-methoxypyridine can be further functionalized. For instance, if the pyridine ring is halogenated (e.g., at the 2- or 5-position), it can undergo Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents.

Application Notes: The Role of tert-Butyl (6-methoxypyridin-3-yl)carbamate in the Synthesis of Pyridone-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure. tert-Butyl (6-methoxypyridin-3-yl)carbamate is a versatile and strategically important building block for introducing this key pharmacophore. The Boc-protected amine at the 3-position and the methoxy group at the 6-position offer orthogonal handles for synthetic elaboration. The methoxy group can serve as a precursor to a pyridone moiety, a structural feature present in numerous potent kinase inhibitors.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, using its conversion to a key pyridone intermediate as a representative application. We will focus on a detailed protocol for a directed ortho-lithiation, a fundamental transformation that enables the introduction of diverse functionality for exploring structure-activity relationships (SAR).

Application: Synthesis of a Core Intermediate for Pyridone-Based Kinase Inhibitors

Pyridone and methoxypyridine derivatives are key components of inhibitors targeting a range of kinases, including receptor tyrosine kinases like Met and non-receptor tyrosine kinases such as the Src family. Dysregulation of the Src signaling pathway is implicated in cancer progression, influencing cell proliferation, survival, and metastasis. The protocol detailed below describes a foundational step in the synthesis of such inhibitors, starting from this compound.

Representative Kinase Inhibitory Activity

While the direct synthetic protocol from the starting material leads to an intermediate, the resulting pyridone-based scaffolds have demonstrated potent inhibitory activity against various kinases. The table below presents representative data for pyridone-based inhibitors against c-Src kinase to illustrate the potential of this molecular scaffold.

| Compound Type | Target Kinase | IC50 (µM) |

| Pyridin-2(1H)-one Derivative 1 | c-Src | 15.2 |

| Pyridin-2(1H)-one Derivative 2 | c-Src | 12.5[1] |

| Pyridin-2(1H)-one Derivative 3 | c-Src | 22.8 |

Experimental Protocols

Protocol 1: Directed Ortho-Lithiation of this compound

This protocol describes the selective lithiation of the C2 position of the pyridine ring, directed by the methoxy group, and subsequent quenching with an electrophile (in this case, iodine). This reaction creates a versatile intermediate for further elaboration via cross-coupling reactions.

Materials:

-

This compound

-

Anhydrous Diethyl Ether (Et₂O)

-

Tetramethylethylenediamine (TMEDA)

-

n-Butyl Lithium (n-BuLi, 2.5 M in hexanes)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (2.5 g, 11 mmol, 1.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous diethyl ether (50 mL), followed by tetramethylethylenediamine (TMEDA) (5.0 mL, 33 mmol, 3.0 eq). Stir the mixture until a homogeneous solution is formed.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath and continue stirring for 15 minutes.

-

Lithiation: While maintaining the temperature at -78 °C, add n-Butyl Lithium (10 mL of a 2.5 M solution, 25 mmol, 2.3 eq) dropwise via syringe over 10 minutes. A color change is typically observed. Allow the reaction to stir at this temperature for 1 hour.

-

Electrophilic Quench: In a separate flask, prepare a solution of iodine (5.6 g, 22 mmol, 2.0 eq) in anhydrous THF (20 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the iodine color disappears, followed by the addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, tert-butyl (2-iodo-6-methoxypyridin-3-yl)carbamate, can be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of a Key Intermediate

The following diagram outlines the synthetic workflow described in Protocol 1.

Caption: Synthetic workflow for the ortho-iodination of the starting carbamate.

Signaling Pathway: Representative Target (Src Kinase Pathway)

The intermediates derived from this compound can be used to synthesize inhibitors that target key signaling nodes. The diagram below illustrates the c-Src signaling pathway, a common target for pyridone-based kinase inhibitors, which plays a central role in cell proliferation and survival.

Caption: Simplified c-Src signaling pathway and the point of inhibition.

References

Application Notes and Protocols for CAS 945615-59-8 (PF-04979064)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 945615-59-8, also known as PF-04979064, is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4][5] As central regulators of the PI3K/AKT/mTOR signaling pathway, these kinases are critical in controlling cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a frequent occurrence in various human cancers, making its components attractive targets for therapeutic intervention.[2][4][6] PF-04979064, an ATP-competitive inhibitor, has demonstrated robust activity in both in vitro and in vivo models, highlighting its potential as a valuable research tool and a candidate for further drug development.[2][5] Recent studies have shown its ability to inhibit the proliferation of gastric cancer cells and enhance their sensitivity to conventional chemotherapy.[5][7]

These application notes provide a comprehensive overview of the experimental use of PF-04979064, including its mechanism of action, key quantitative data, and detailed protocols for its application in cancer research.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for PF-04979064.

Table 1: In Vitro Kinase and Cellular Potency

| Target | Assay Type | Value | Reference |

| PI3Kα | Ki | 0.13 nM | [1][2][3] |

| PI3Kγ | Ki | 0.111 nM | [2] |

| PI3Kδ | Ki | 0.122 nM | [2] |

| mTOR | Ki | 1.42 nM | [1][2][3] |

| BT20 Cells | pAKT (S473) Inhibition IC50 | 144 nM | [2] |

Table 2: In Vivo Rat Pharmacokinetic Profile

| Parameter | Value | Unit | Reference |

| Volume of Distribution (Vdss) | 5.23 | L/kg | [1][2] |

| Clearance (Cl) | 19.3 | mL/min/kg | [1][2] |

| Half-life (T1/2) | 1.85 | h | [1][2] |

| Oral Bioavailability (F%) | 61 | % | [1][2] |

Table 3: In Vivo Efficacy in U87MG Mouse Xenograft Model

| Dose | Schedule | Tumor Growth Inhibition (TGI) | Reference |

| 40 mg/kg | Once Daily (QD) | 88% | [2] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PI3K/AKT/mTOR signaling pathway targeted by PF-04979064 and a general workflow for evaluating its in vitro and in vivo efficacy.

Experimental Protocols

Preparation of Stock and Working Solutions

a. In Vitro Stock Solution (10 mM in DMSO)

-

Materials:

-

PF-04979064 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Calculate the required mass of PF-04979064 for the desired volume and concentration (Molecular Weight: 446.49 g/mol ).

-

Aseptically weigh the calculated amount of PF-04979064 and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration.[3]

-

Vortex or sonicate the solution to ensure complete dissolution.[3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

-

b. In Vivo Dosing Formulation

Note: The optimal formulation may vary depending on the administration route and animal model. The following is a general protocol.

-

Materials:

-

10 mg/mL PF-04979064 in DMSO stock solution

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

-

Procedure (for a 1 mg/mL final concentration):

-

To prepare 1 mL of the dosing solution, start with 100 µL of the 10 mg/mL DMSO stock solution.[1]

-

Add 400 µL of PEG300 and mix thoroughly.[1]

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]

-

Mix the final solution thoroughly before administration.

-

It is recommended to prepare this formulation fresh on the day of use.[1]

-

In Vitro Cell-Based Assays

a. Cell Proliferation Assay (using Gastric Cancer Cell Lines)

-

Cell Lines: AGS (human gastric adenocarcinoma) or HGC-27 (undifferentiated gastric cancer).[5][7]

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of PF-04979064 in the complete culture medium. The final DMSO concentration should not exceed 0.1%.[3]

-

Replace the medium in the wells with the medium containing different concentrations of PF-04979064. Include a vehicle control (DMSO only).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as MTT or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

-

b. Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition

-

Procedure:

-

Plate cells in 6-well plates and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of PF-04979064 for a specified time (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR, mTOR, p-S6K, S6K).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the extent of pathway inhibition.[5][7]

-